

Application Note: Evaluating Amoxicillin-Clavulanate Synergy using the Checkerboard Assay

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Compound of Interest

Compound Name:	<i>Amoxicillin and clavulanate potassium</i>
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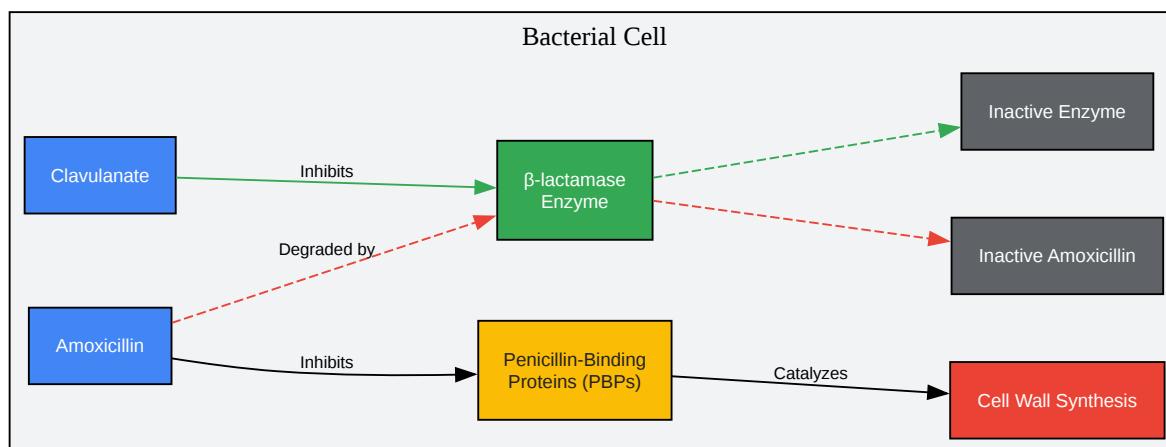
Introduction

The emergence of antibiotic resistance is a critical global health challenge. One successful strategy to combat this is the use of combination therapies, where a primary antibiotic is paired with a compound that enhances its efficacy. The combination of amoxicillin and clavulanate is a classic example of such synergy. Amoxicillin, a broad-spectrum penicillin antibiotic, is susceptible to degradation by β -lactamase enzymes produced by resistant bacteria.^{[1][2]} Clavulanate, a β -lactamase inhibitor, protects amoxicillin from this enzymatic inactivation, thereby restoring its antibacterial activity.^{[1][2]}

The checkerboard assay is a widely used *in vitro* method to quantitatively assess the interaction between two antimicrobial agents.^{[3][4]} This application note provides a detailed protocol for performing a checkerboard assay to determine the synergistic relationship between amoxicillin and clavulanate. The primary output of this assay is the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.^{[3][5]}

Principle of Synergy

Amoxicillin acts by inhibiting the synthesis of bacterial cell walls.^[6] However, many bacteria have acquired resistance by producing β -lactamase enzymes that hydrolyze the β -lactam ring of amoxicillin, rendering it ineffective.^[2] Clavulanic acid itself has weak antibacterial activity but is a potent, irreversible inhibitor of many bacterial β -lactamases.^[1] By binding to and inactivating these enzymes, clavulanate "protects" amoxicillin, allowing it to reach its target and exert its bactericidal effect.^[2] This synergistic interaction expands the spectrum of amoxicillin to include many β -lactamase-producing strains that would otherwise be resistant.^{[1][2]}



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Caption: Mechanism of amoxicillin-clavulanate synergy.

Experimental Protocol

This protocol outlines the checkerboard broth microdilution method to determine the synergy between amoxicillin and clavulanate.

Materials:

- Amoxicillin sodium salt (or equivalent)
- Clavulanate potassium salt (or equivalent)

- 96-well microtiter plates (U-bottom)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strain to be tested (e.g., a β -lactamase producing strain of *E. coli* or *S. aureus*)
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Multichannel pipette
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

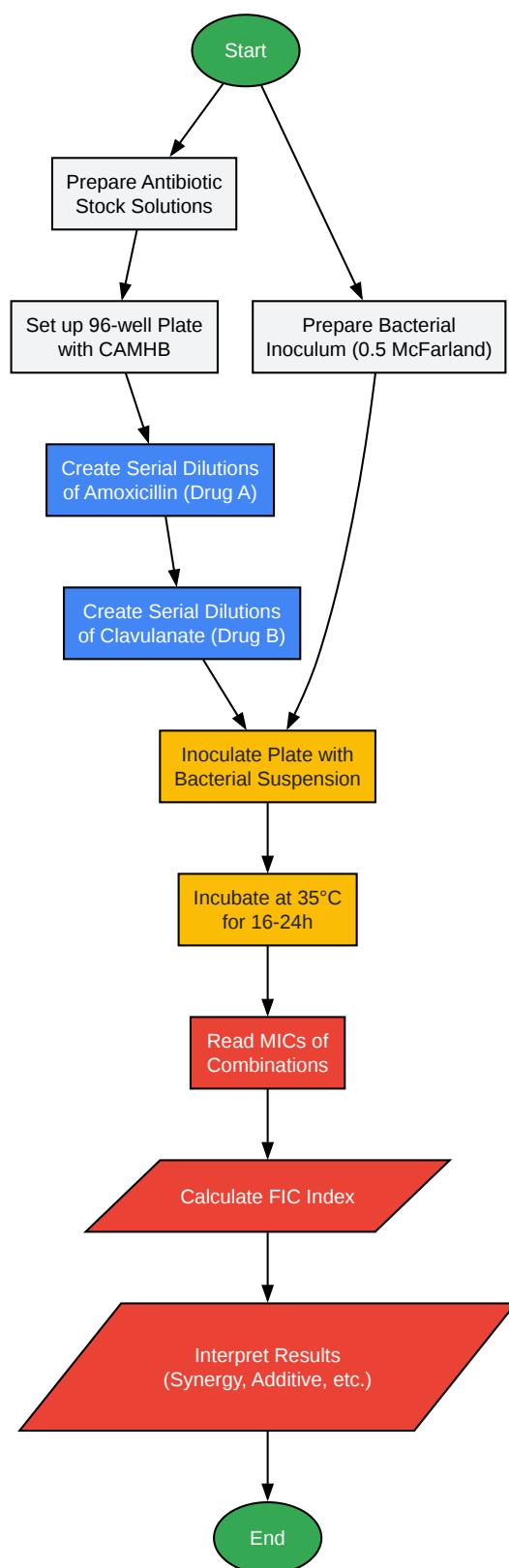
Procedure:

- Preparation of Antibiotic Stock Solutions:
 - Prepare stock solutions of amoxicillin and clavulanate in a suitable solvent (e.g., sterile deionized water or PBS) at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC). Filter-sterilize the stock solutions.
 - Determine the MIC of amoxicillin and clavulanate individually against the test organism using a standard broth microdilution method according to CLSI or EUCAST guidelines. This is crucial for setting the concentration range in the checkerboard assay.[\[7\]](#)
- Preparation of Bacterial Inoculum:
 - From a fresh overnight culture plate, select several colonies and suspend them in sterile saline or PBS.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[\[3\]](#)[\[7\]](#)

- Checkerboard Plate Setup:

- Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[3]
 - Amoxicillin Dilution (Drug A): In the first column (e.g., column 1), add 50 µL of the highest concentration of amoxicillin to be tested to the first well (row A). This will be your starting concentration. Then, perform serial two-fold dilutions down the column (rows B-H) by transferring 50 µL from the well above to the next, discarding the last 50 µL from the final well. This will create a gradient of amoxicillin concentrations.
 - Using a multichannel pipette, transfer the corresponding volumes of each amoxicillin dilution from column 1 to all other columns (2-11). Column 12 will serve as a control for clavulanate alone.
 - Clavulanate Dilution (Drug B): Add 50 µL of the highest concentration of clavulanate to be tested to all wells in row A (columns 1-11). Then, perform serial two-fold dilutions across the rows by transferring 50 µL from the well to the left to the next, discarding the last 50 µL from the final well in each row. This creates a gradient of clavulanate concentrations across the plate.
 - The plate now contains various combinations of amoxicillin and clavulanate concentrations.[5]
 - Controls:
 - Row H (or the last row with amoxicillin) will contain serial dilutions of amoxicillin alone (no clavulanate).
 - Column 12 (or the last column) will contain serial dilutions of clavulanate alone (no amoxicillin).
 - Include a growth control well (inoculum in broth, no antibiotics) and a sterility control well (broth only).[5]
- Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 100 μ L of the prepared bacterial inoculum (final volume in each well will be 200 μ L).[3][7]
- Seal the plate and incubate at 35°C for 16-24 hours.[7]
- Reading the Results:
 - After incubation, determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.



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Caption: Experimental workflow for the checkerboard assay.

Data Presentation and Interpretation

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of FIC Index:

The FIC index is calculated for each well that shows no growth using the following formulas:[\[7\]](#)

- FIC of Amoxicillin (FIC A): (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)
- FIC of Clavulanate (FIC B): (MIC of Clavulanate in combination) / (MIC of Clavulanate alone)
- FIC Index: FIC A + FIC B

The lowest FIC index value from all the non-turbid wells is reported as the result for the combination.[\[3\]](#)

Interpretation of FIC Index:

The calculated FIC index is interpreted as follows:

FIC Index Value	Interpretation
≤ 0.5	Synergy [3] [5] [7]
> 0.5 to 4.0	Additive or Indifference [3] [5] [7]
> 4.0	Antagonism [3] [5] [7]

Note: Some literature may define the range for additivity as >0.5 to 1.0 and indifference as >1.0 to 4.0.[\[8\]](#)

Example Data:

Consider a hypothetical experiment with a β -lactamase producing E. coli.

Table 1: Individual MICs

Antibiotic	MIC (μ g/mL)
Amoxicillin (MIC A)	128
Clavulanate (MIC B)	32

Table 2: Checkerboard Results (MICs in Combination) This table shows the concentrations of amoxicillin and clavulanate in the first well that showed no growth (the MIC of the combination).

Amoxicillin in Combo (A) (μ g/mL)	Clavulanate in Combo (B) (μ g/mL)	FIC A (A/MIC A)	FIC B (B/MIC B)	FIC Index (FIC A + FIC B)	Interpretati on
8	2	$8/128 =$ 0.0625	$2/32 = 0.0625$	0.125	Synergy
4	4	$4/128 =$ 0.03125	$4/32 = 0.125$	0.15625	Synergy
16	1	$16/128 =$ 0.125	$1/32 =$ 0.03125	0.15625	Synergy

In this example, the lowest FIC Index is 0.125, which strongly indicates a synergistic interaction between amoxicillin and clavulanate against the tested organism. This demonstrates that in combination, much lower concentrations of both agents are required to inhibit bacterial growth.

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